

# Crystal Structure of SR-717 Bound to STING: A Technical Guide

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## Compound of Interest

Compound Name: SR-717

Cat. No.: B2495404

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**Abstract:** The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides (CDNs). Activation of STING holds significant therapeutic promise for cancer immunotherapy and infectious diseases. **SR-717** is a systemically available, non-nucleotide small molecule agonist of STING. This document provides an in-depth technical overview of the crystal structure of **SR-717** in complex with the C-terminal domain (CTD) of human STING, detailing the binding interactions, quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization. The co-crystal structure, available under PDB ID 6XNP, reveals that **SR-717** functions as a direct mimetic of the natural ligand cGAMP, inducing a "closed" conformation of the STING dimer to initiate downstream signaling.<sup>[1][2]</sup>

## SR-717-STING Interaction and Structural Details

The crystal structure of the human STING C-terminal domain (CTD) in complex with **SR-717** was resolved at a resolution of 1.77 Å.<sup>[1]</sup> The structure reveals that two molecules of **SR-717** bind symmetrically at the STING dimer interface, the same binding cleft occupied by the endogenous ligand 2'3'-cGAMP.<sup>[1][3]</sup>

**SR-717** binding induces a significant conformational change, stabilizing the "closed" state of the STING dimer, which is essential for its activation and subsequent signaling events. A critical interaction involves the terminal carboxylate group of each **SR-717** molecule, which forms a hydrogen bond with the side chain of residue Arginine 238 (R238) on each STING monomer. This interaction is crucial for the stable binding and activation of the protein; methylation of this

carboxylate group abrogates binding, highlighting its importance. The remainder of the molecule settles into a hydrophobic pocket, further stabilizing the complex.

## Quantitative Data

The binding affinity and cellular activity of **SR-717** have been quantified through various assays. The crystallographic data provides high-resolution details of the physical interaction.

Table 1: Crystallographic Data for **SR-717**-STING Complex (PDB: 6XNP)

Parameter	Value
PDB ID	6XNP
Method	X-ray Diffraction
Resolution	1.77 Å
R-Value Work	0.160
R-Value Free	0.202

| R-Value Observed | 0.163 |

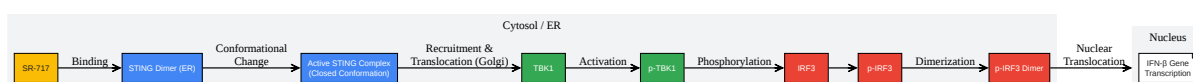
Table 2: In Vitro and Cellular Activity of **SR-717**

Assay	Parameter	Value	Cell Line / System
ISG Reporter Assay	EC50	2.1 µM	ISG-THP1 (Wild-Type)
ISG Reporter Assay	EC50	2.2 µM	ISG-THP1 (cGAS KO)
Competitive Binding Assay	IC50	7.8 µM	Competitive with 2',3'-cGAMP

| IFN-β Induction | EC80 | 3.6 µM | THP-1 Cells |

## Signaling Pathway Activation

**SR-717** activates the STING pathway in a manner analogous to the natural ligand cGAMP. Upon binding to the STING dimer located at the endoplasmic reticulum (ER), it induces a conformational change. This leads to the translocation of the STING protein to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN- $\beta$ ) and other pro-inflammatory cytokines.



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**Caption:** STING signaling pathway activation by **SR-717**.

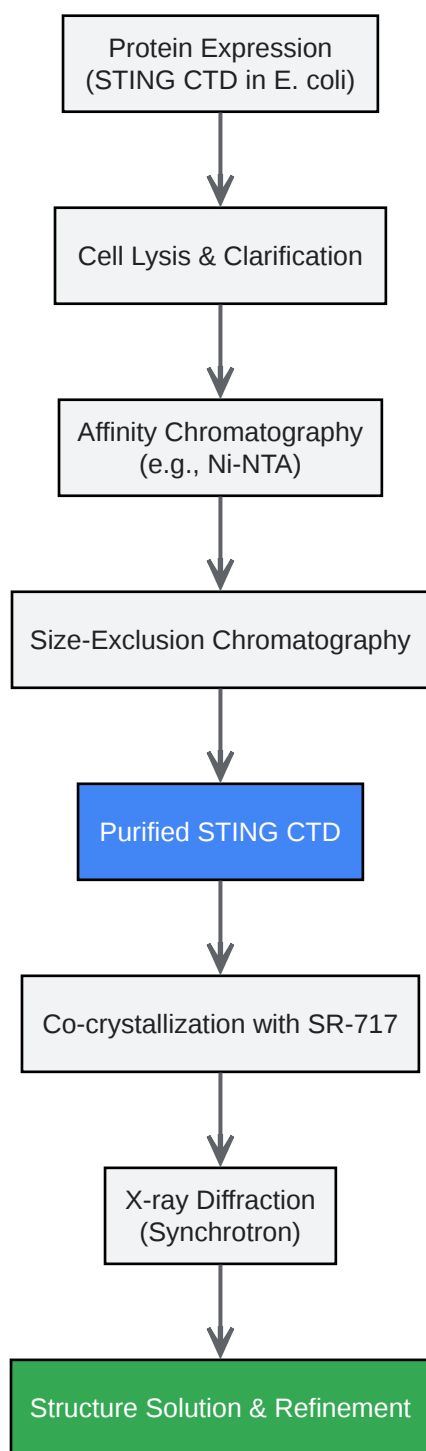
## Experimental Protocols

The characterization of the **SR-717**-STING interaction involves several key experimental procedures.

This protocol outlines a generalized procedure for determining the co-crystal structure of a small molecule with the STING protein, based on standard crystallographic methodologies.

- Protein Expression and Purification:
  - The cDNA encoding the human STING C-terminal domain (CTD, residues ~139-379) is cloned into an expression vector (e.g., pET-22b) with an N-terminal affinity tag (e.g., His6).
  - The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)).
  - Cells are cultured and protein expression is induced with IPTG at a reduced temperature (e.g., 18°C) overnight.

- Cells are harvested, lysed, and the protein is purified using a sequence of chromatography steps:
  - Affinity Chromatography: Ni-NTA resin to capture the His-tagged protein.
  - Ion-Exchange Chromatography: To separate based on charge.
  - Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- Crystallization:
  - The purified STING CTD is concentrated (e.g., to 5-10 mg/mL).
  - **SR-717** is added to the protein solution at a molar excess (e.g., 3-fold).
  - Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 20°C), mixing the protein-ligand solution with various crystallization screen conditions.
- Data Collection and Structure Determination:
  - Suitable crystals are harvested, cryo-protected (e.g., with glycerol), and flash-cooled in liquid nitrogen.
  - X-ray diffraction data are collected at a synchrotron beamline.
  - The collected data are processed (indexed, integrated, and scaled).
  - The structure is solved using molecular replacement with a previously determined STING structure as the search model.
  - The model is refined, and the electron density map for **SR-717** is interpreted to build the ligand into the structure.

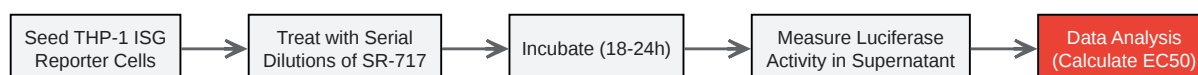


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**Caption:** General workflow for STING-ligand co-crystallography.

This assay is used to measure the ability of **SR-717** to activate the STING pathway in a cellular context.

- Cell Culture: THP-1 Lucia ISG reporter cells, which contain a secreted luciferase gene under the control of an ISG54 promoter, are used. Cells are maintained in appropriate culture media.
- Assay Protocol:
  - Cells are seeded into 96-well plates.
  - **SR-717** is serially diluted to create a dose-response curve and added to the cells. A vehicle control (e.g., DMSO) is also included.
  - The plates are incubated for a set period (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.
  - A sample of the cell culture supernatant is transferred to a white-walled assay plate.
  - Luciferase detection reagent is added, and luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal is plotted against the concentration of **SR-717**. The data are fitted to a four-parameter logistic curve to determine the EC50 value.



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**Caption:** Workflow for a cellular STING reporter assay.

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## References

- 1. rcsb.org [rcsb.org]

- 2. Unleashing the immune system's 'STING' against cancer | Scripps Research [scripps.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
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